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Compound of Interest

5-Bromo-2-difluoromethoxy-4-
Compound Name:
fluorophenol

Cat. No.: B1409822

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the structure elucidation of 5-Bromo-2-
difluoromethoxy-4-fluorophenol is not publicly available in the searched scientific literature.
This guide has been constructed using predicted spectroscopic data based on the analysis of
structurally similar compounds. The purpose is to provide an in-depth illustration of the
structure elucidation workflow and data interpretation methodology for a molecule of this
nature.

Introduction

5-Bromo-2-difluoromethoxy-4-fluorophenol is a halogenated aromatic compound with
potential applications in medicinal chemistry and materials science. The presence of bromine,
fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties to the
molecule. Accurate structure elucidation is the cornerstone of its chemical characterization,
ensuring its identity and purity for any subsequent research or development.

This technical guide outlines the comprehensive analytical workflow for the structural
confirmation of 5-Bromo-2-difluoromethoxy-4-fluorophenol. We will detail the key
experimental techniques, present the expected data in a structured format, and illustrate the
logical flow of data interpretation.
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Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 5-Bromo-2-difluoromethoxy-4-
fluorophenol is presented below. These values are estimated based on computational models
and data from analogous compounds.

Property Predicted Value
Molecular Formula C7H4BrFs0:2
Molecular Weight 275.01 g/mol
Appearance White to off-white solid
Melting Point 55-60 °C

Boiling Point ~250 °C at 760 mmHg
pKa ~7.5

Experimental Protocols

The structure elucidation of a novel compound like 5-Bromo-2-difluoromethoxy-4-
fluorophenol involves a multi-technique analytical approach.

Synthesis and Purification

A plausible synthetic route to 5-Bromo-2-difluoromethoxy-4-fluorophenol could involve the
difluoromethylation of 5-bromo-2,4-difluorophenol.

Protocol:

» To a solution of 5-bromo-2,4-difluorophenol in a suitable polar aprotic solvent (e.g., DMF or
acetonitrile), add a base (e.g., potassium carbonate).

 Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or sodium
chlorodifluoroacetate, under controlled temperature and pressure.

e Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).
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» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR): tH, 13C, and °F NMR spectra would be acquired on a
400 MHz or higher spectrometer using a suitable deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray
ionization (ESI) or electron ionization (EI) would be employed to determine the accurate
mass and elemental composition.

e Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform
infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory
for a solid sample.

Data Interpretation and Structure Elucidation

The following sections detail the predicted spectroscopic data and their interpretation to confirm
the structure of 5-Bromo-2-difluoromethoxy-4-fluorophenol.

Mass Spectrometry

The mass spectrum provides the molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data

] o Predicted m/z Elemental

Technique lonization Mode .
[M+H]* Composition

HRMS ESI 274.9436 C7H4BrFs02
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The characteristic isotopic pattern of bromine (*°*Br and &Br in an approximate 1:1 ratio) would
be expected, showing two major peaks separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm~—?) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)
3100-3000 Medium Aromatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C stretch
1250-1150 Strong C-O-C stretch (aryl ether)
1100-1000 Strong C-F stretch (difluoromethoxy)
800-600 Strong C-Br stretch

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the chemical environment of the fluorine atoms.

4.3.1. *H NMR Spectroscopy

Table 3: Predicted *H NMR Data (400 MHz, CDCIs)

. . Coupling
Chemical Shift e . .
Multiplicity Integration Constant (J, Assignment
(5, ppm)
Hz)
~7.3 d 1H JHF)=8 H-6
~6.8 t 1H JH,F) =72 -OCHF2
~5.5 s (broad) 1H - -OH
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4.3.2. 8C NMR Spectroscopy

Table 4: Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (0, ppm) Assignment

~155 (d) C-4 (coupled to F)
~145 (d) C-2 (coupled to F)
~125 C-6

~118 (1) -OCHF2 (coupled to 2F)
~115 (d) C-5 (coupled to F)
~110 C-1

~105 (d) C-3 (coupled to F)

4.3.3. 1°F NMR Spectroscopy

Table 5: Predicted °F NMR Data (376 MHz, CDClIs)

Chemical Shift (5, Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~-80 d J(FH) =72 -OCHF2
~-120 S - F-4

Visualization of the Elucidation Workflow

The logical process of combining data from different analytical techniques to confirm the
chemical structure is crucial.
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Conclusion

Confirmed Structure of

5-Bromo-2-difluoromethoxy-4-fluorophenol
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Caption: Workflow for the structure elucidation of 5-Bromo-2-difluoromethoxy-4-
fluorophenol.

Conclusion

The comprehensive analysis of spectroscopic data from mass spectrometry, infrared
spectroscopy, and multinuclear NMR provides a cohesive and unambiguous confirmation of the
chemical structure of 5-Bromo-2-difluoromethoxy-4-fluorophenol. Each technique offers a
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unique piece of the structural puzzle, and their combined interpretation allows for a high-
confidence assignment of the molecular formula, functional groups, and atomic connectivity.
This rigorous characterization is essential for the advancement of research and development
involving this compound.

 To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 5-Bromo-2-
difluoromethoxy-4-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1409822#structure-elucidation-of-5-bromo-2-
difluoromethoxy-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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